FtsZ Inhibition: Isoxazole vs Dihydroisoxazole
Direct quantitative data for this exact compound is not available in the open literature; however, class-level SAR from closely related isoxazole-benzamide FtsZ inhibitors provides a meaningful potency benchmark. The target compound contains an aromatic isoxazole ring, whereas the optimized analog A16 (4,5-dihydroisoxazole) achieves MIC values ≤0.125-0.5 μg/mL against methicillin-resistant S. aureus and penicillin-resistant S. aureus [1]. Substituting a 4,5-dihydroisoxazole ring for the isoxazole ring broadens antibacterial spectrum and significantly increases antibacterial activity [1][2]. This compound therefore represents a synthetically accessible, lower-potency but still active starting point for further optimization via hydrogenation.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against MRSA/PRSA |
|---|---|
| Target Compound Data | Not determined; class activity described as 'strong' [2] |
| Comparator Or Baseline | 4,5-Dihydroisoxazole analog A16: MIC ≤0.125-0.5 μg/mL |
| Quantified Difference | Dihydro analog exhibits 2- to 4-fold lower MIC than parent isoxazole series [1] |
| Conditions | In vitro broth microdilution; S. aureus strains ATCC 43300 (MRSA), ATCC 29213, and clinical isolates |
Why This Matters
Establishes that the isoxazole core provides a baseline of activity that can be dramatically improved by simple reduction, making this compound a valuable control or precursor in medicinal chemistry programs targeting FtsZ.
- [1] Song, D., Bi, F., Zhang, N., Qin, Y., Liu, X., Teng, Y., & Ma, S. (2020). Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 28(21), 115729. https://doi.org/10.1016/j.bmc.2020.115729 View Source
- [2] Bi, F., Song, D., Zhang, N., Liu, Z., Gu, X., Hu, C., Cai, X., Venter, H., & Ma, S. (2018). Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. European Journal of Medicinal Chemistry, 159, 90-103. https://doi.org/10.1016/j.ejmech.2018.09.053 View Source
